2,2,4,8-Tetramethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline
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Overview
Description
2,2,4,8-Tetramethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with multiple functional groups, including a pyridine ring, an oxadiazole moiety, and a thioacetyl group. These structural elements contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,8-Tetramethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.
Formation of the Oxadiazole Moiety: The oxadiazole ring is typically formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,4,8-Tetramethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or pyridine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound’s unique structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. It may be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2,4,8-Tetramethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the oxadiazole and pyridine rings suggests potential interactions with nucleic acids or proteins, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,2,4,8-Tetramethyl-1,2-dihydroquinoline: Lacks the pyridine and oxadiazole moieties, resulting in different chemical properties and reactivity.
5-Pyridin-4-yl-1,3,4-oxadiazole: Contains the oxadiazole and pyridine rings but lacks the quinoline core and thioacetyl group.
Thioacetyl-quinoline derivatives: Similar in having the thioacetyl group and quinoline core but may lack the additional functional groups present in the target compound.
Uniqueness
The uniqueness of 2,2,4,8-Tetramethyl-1-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline lies in its combination of multiple functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C22H22N4O2S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,2,4,8-tetramethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C22H22N4O2S/c1-14-6-5-7-17-15(2)12-22(3,4)26(19(14)17)18(27)13-29-21-25-24-20(28-21)16-8-10-23-11-9-16/h5-12H,13H2,1-4H3 |
InChI Key |
CWIAPVCHZSUFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(N2C(=O)CSC3=NN=C(O3)C4=CC=NC=C4)(C)C)C |
Origin of Product |
United States |
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